molecular formula C15H24O8 B1249630 Phyllaemblic acid C

Phyllaemblic acid C

Cat. No. B1249630
M. Wt: 332.35 g/mol
InChI Key: VUTLIYHSSWEGDL-KBIHYEQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllaemblic acid C is a natural product found in Phyllanthus emblica with data available.

Scientific Research Applications

1. Chemical Characterization and Structural Analysis

  • Phyllaemblic acid C, along with other compounds, was isolated from the roots of Phyllanthus emblica. Its structure and stereochemistry were fully characterized using spectroscopic and chemical methods, contributing to a better understanding of the chemical composition of Phyllanthus emblica (Zhang et al., 2000).
  • In another study, novel sesquiterpenoids, including phyllaemblic acids B and C, were identified from the roots of Phyllanthus emblica. The absolute stereochemistry of these compounds was determined, enhancing knowledge about the chemical diversity of this plant (Zhang et al., 2001).

2. Antioxidant and Hepatoprotective Properties

  • A study on Phyllanthus emblica L. (amla) identified potent antioxidants, including phyllaemblic acid, in its bark extract. The extract demonstrated significant hepatoprotective effects against ethanol-induced hepatic damage, suggesting potential therapeutic applications (Chaphalkar et al., 2017).

3. Antiviral Activity

  • Phyllaemblic acid C was evaluated for its antiviral activity against coxsackie virus B3. Compounds isolated from Phyllanthus emblica, including phyllaemblic acid, exhibited strong anti-viral properties, indicating potential for therapeutic applications in viral infections (Liu et al., 2009).

4. Bioactive Composition and Pharmacology

  • Phyllanthus emblica, the source of phyllaemblic acid, has been extensively studied for its bioactive composition and pharmacological properties. Its fruits contain a variety of compounds including tannins, flavonoids, saponins, and terpenoids, which have demonstrated multiple health benefits (Saini et al., 2021).

5. Anti-Hepatitis B Virus Activities

  • In research focused on anti-hepatitis B virus activities, sesquiterpenoid glycosides including phyllaemblic acid from Phyllanthus emblica showed potential anti-HBV activities. This highlights its possible use in the treatment of hepatitis B virus-related conditions (Lv et al., 2014).

properties

Product Name

Phyllaemblic acid C

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

IUPAC Name

(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid

InChI

InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1

InChI Key

VUTLIYHSSWEGDL-KBIHYEQISA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O

Canonical SMILES

C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O

synonyms

phyllaemblic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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